2-(2-Amino-1,3-thiazol-4-yl)acetamide

Übersicht

Beschreibung

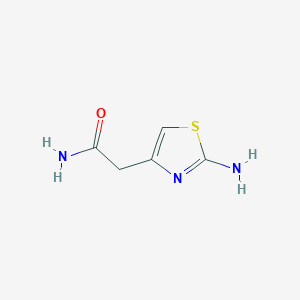

2-(2-Amino-1,3-thiazol-4-yl)acetamide is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Amino-1,3-thiazol-4-yl)acetamide typically involves the reaction of 2-amino-1,3-thiazole with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(2-Amino-1,3-thiazol-4-yl)acetamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazole derivatives.

Substitution: Various N-substituted thiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Antibacterial and Antifungal Activities

Research indicates that 2-(2-Amino-1,3-thiazol-4-yl)acetamide exhibits notable antibacterial and antifungal properties. Thiazole derivatives have been shown to be effective against a range of pathogens, suggesting that this compound could be developed for therapeutic applications targeting infections caused by resistant strains of bacteria and fungi.

Anticancer Potential

Thiazole derivatives are frequently investigated for their anticancer properties. Studies have demonstrated cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells. The ability of this compound to inhibit cancer cell proliferation warrants further exploration in drug development.

Anticonvulsant Activity

Research has identified thiazole-linked compounds that exhibit anticonvulsant properties in animal models, indicating potential applications in treating epilepsy. This suggests that this compound could be a candidate for further studies in neuropharmacology.

Receptor Interaction Studies

Investigations into receptor binding affinities have revealed that certain thiazole derivatives can selectively target adenosine receptors, which are implicated in various physiological processes including inflammation and cancer progression. This interaction may open avenues for developing new therapies aimed at modulating these pathways.

Case Studies and Research Findings

Several studies have explored the biological activities of thiazole derivatives:

| Study Focus | Findings |

|---|---|

| Antitumor Efficacy | Thiazole-pyridine hybrids showed superior anti-breast cancer efficacy compared to standard treatments like 5-fluorouracil. |

| Anticonvulsant Activity | Compounds exhibited anticonvulsant properties in animal models, suggesting potential for epilepsy treatment. |

| Receptor Interaction | Certain derivatives selectively target adenosine receptors, indicating possible therapeutic applications. |

Wirkmechanismus

The mechanism of action of 2-(2-Amino-1,3-thiazol-4-yl)acetamide involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects.

Pathways Involved: It can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis, contributing to its anti-inflammatory and anticancer properties.

Vergleich Mit ähnlichen Verbindungen

- 2-(2-Amino-1,3-thiazol-4-yl)acetamide

- 2-(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetamide

- 2-(4-(4-Bromophenyl)-1,3-thiazol-2-yl)acetamide

- 2-(4-(4-Nitrophenyl)-1,3-thiazol-2-yl)acetamide

Comparison: this compound stands out due to its unique combination of the amino group and the thiazole ring, which imparts distinct biological activities. Compared to other similar compounds, it exhibits a broader spectrum of antimicrobial and anti-inflammatory properties, making it a valuable compound in medicinal chemistry .

Biologische Aktivität

2-(2-Amino-1,3-thiazol-4-yl)acetamide is a compound belonging to the thiazole family, which has garnered interest due to its diverse biological activities. Thiazole derivatives are known for their potential as antimicrobial, anticancer, and anti-inflammatory agents. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and specific case studies highlighting its therapeutic potential.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Thiazole derivatives have been shown to inhibit various enzymes, including those involved in tumor progression and bacterial growth. For instance, they can disrupt tubulin polymerization, affecting microtubule dynamics similar to known anticancer agents like combretastatin A-4 (CA-4) .

- Antimicrobial Activity : This compound has demonstrated significant antibacterial activity against pathogens such as Mycobacterium tuberculosis, with sub-micromolar minimum inhibitory concentrations (MICs) achieved in laboratory settings . The mode of action does not appear to involve iron chelation but rather direct interaction with bacterial enzymes .

- Cytotoxicity : Studies have indicated that thiazole derivatives exhibit potent cytotoxic effects against various human cancer cell lines, including breast and lung cancer cells . The presence of specific substituents on the thiazole ring can enhance this cytotoxicity.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

- Substituent Effects : Modifications at the C-2 and C-4 positions of the thiazole ring significantly influence antibacterial and anticancer activities. For example, lipophilic substitutions at C-2 have been associated with increased potency against M. tuberculosis .

- Electronegative Groups : The presence of electronegative substituents on the phenyl ring enhances the compound's antiproliferative activity .

Case Studies

Several studies have highlighted the biological activity of this compound and related compounds:

-

Antimicrobial Activity Against Mycobacterium tuberculosis : A study synthesized several analogs of 2-amino-thiazoles and tested them against M. tuberculosis. The results showed that certain modifications led to compounds with excellent selectivity and rapid bactericidal activity .

Compound MIC (µM) Selectivity Index Compound A 0.5 26 Compound B 0.8 20 -

Cytotoxicity in Cancer Cell Lines : Another study evaluated the cytotoxic effects of thiazole derivatives on various cancer cell lines. The results indicated that some compounds had IC50 values significantly lower than standard chemotherapeutics like doxorubicin .

Compound Cell Line IC50 (µg/mL) Compound X A431 1.98 Compound Y HepG2 1.61

Eigenschaften

IUPAC Name |

2-(2-amino-1,3-thiazol-4-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3OS/c6-4(9)1-3-2-10-5(7)8-3/h2H,1H2,(H2,6,9)(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMHPUGMXEREVFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427713 | |

| Record name | 2-(2-amino-1,3-thiazol-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220041-33-8 | |

| Record name | 2-(2-amino-1,3-thiazol-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.